Calciumsulfit

Übersicht

Beschreibung

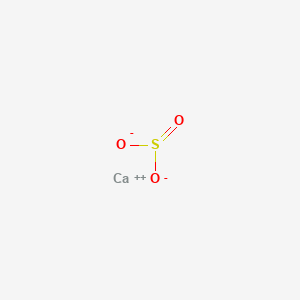

Calcium sulfite, also known as sulfurous acid calcium salt, is a chemical compound with the formula CaSO₃. It is a white solid that exists in two crystalline forms: hemihydrate (CaSO₃·½H₂O) and tetrahydrate (CaSO₃·4H₂O). This compound is primarily known for its role in flue-gas desulfurization, a process used to remove sulfur dioxide from exhaust gases of fossil fuel power plants .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Flue Gas Desulfurization

Calcium sulfite plays a crucial role in flue gas desulfurization (FGD) systems, which are designed to remove sulfur dioxide from exhaust gases produced by fossil fuel power plants. In this process, calcium sulfite is generated from the reaction of calcium carbonate with sulfur dioxide in the presence of water:

Recent studies have shown that using advanced oxidation methods, such as dielectric barrier discharge reactors, can enhance the oxidation of calcium sulfite to calcium sulfate, thereby improving the efficiency of sulfur dioxide removal from flue gases .

Case Study: Oxidation Efficiency

A study utilizing a new pore-type surface dielectric barrier discharge reactor reported oxidation efficiencies of calcium sulfite reaching up to 92.4% within 60 minutes . This demonstrates the potential for optimizing desulfurization processes in industrial applications.

Food Preservation

Calcium sulfite is widely used as a food preservative due to its antimicrobial properties. It helps inhibit the growth of bacteria, fungi, and molds, thus extending the shelf life of various food products. The compound is particularly effective in preventing spoilage in dried fruits and vegetables.

Regulatory Aspects

The use of calcium sulfite as a food additive is regulated under various food safety authorities. For instance, it is classified as E226 in the European Union, where it is permitted for use under specific conditions to ensure consumer safety .

Industrial Manufacturing

Paper Production

In the paper industry, calcium sulfite is employed to improve paper quality by preventing lump formation and enhancing strength. It also aids in decolorizing pulp during production .

Table: Calcium Sulfite Applications in Paper Manufacturing

| Application | Function |

|---|---|

| Preventing lumps | Enhances uniformity |

| Strength improvement | Increases durability |

| Color removal | Improves whiteness |

Glass Manufacturing

Calcium sulfite is utilized in glass production to eliminate greenish tints caused by iron impurities. The compound reacts with sodium carbonate to form sodium sulfite and sodium bisulfite, contributing to the production of high-quality glass .

Soaps and Detergents

In soap manufacturing, calcium sulfite acts as an additive that enhances the rigidity of soap bars and helps remove unwanted colors .

Agricultural Uses

Calcium sulfite is used as a soil amendment to lower pH levels and improve nutrient availability for crops. It aids in making phosphorus more accessible to plants and can reduce sodium levels in saline soils, benefiting crop growth .

Wirkmechanismus

Target of Action

Calcium sulfite, or calcium sulphite, is a chemical compound, the calcium salt of sulfite with the formula CaSO3·x(H2O) . It is most notable as the product of flue-gas desulfurization . The primary targets of calcium sulfite are sulfur dioxide (SO2) emissions from burning fossil fuels .

Mode of Action

Calcium sulfite interacts with its targets through a process known as flue-gas desulfurization . When coal or other fossil fuel is burned, the byproduct is known as flue gas, which often contains SO2 . To prevent acid rain, SO2 emissions are often regulated . Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack . An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone . The idealized reactions are as follows :

Biochemical Pathways

The biochemical pathways affected by calcium sulfite primarily involve the transformation of sulfur dioxide into calcium sulfite and subsequently into gypsum . The resulting calcium sulfite oxidizes in air to give gypsum: CaSO3 + 1⁄2 O2 → CaSO4 . The gypsum, if sufficiently pure, is marketable as a building material .

Pharmacokinetics

It’s important to note that calcium sulfite’s solubility in water is 43 mg/100 mL at 18 °C , which could influence its bioavailability in aquatic environments.

Result of Action

The primary result of calcium sulfite’s action is the reduction of sulfur dioxide emissions, thereby preventing acid rain . Additionally, the process produces gypsum, a material that can be used in construction .

Action Environment

The action of calcium sulfite is heavily influenced by environmental factors. For instance, the presence of oxygen in the environment allows calcium sulfite to oxidize and form gypsum . The temperature and the presence of water also play crucial roles in the solubility and reactivity of calcium sulfite .

Biochemische Analyse

, is primarily known as a by-product of flue-gas desulfurization. It exists in two crystalline forms: hemihydrate and tetrahydrate. .

Biochemical Properties

Calcium sulfite plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One notable interaction is with sulfite oxidase, an enzyme that catalyzes the oxidation of sulfite to sulfate. This interaction is crucial for detoxifying sulfite in biological systems. Additionally, calcium sulfite can interact with proteins containing thiol groups, leading to the formation of disulfide bonds, which can alter protein structure and function .

Cellular Effects

Calcium sulfite influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, calcium sulfite can induce oxidative stress in cells, leading to the activation of stress-responsive genes. Moreover, it can impact cellular metabolism by inhibiting enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production .

Molecular Mechanism

At the molecular level, calcium sulfite exerts its effects through several mechanisms. It can bind to metal ions in enzymes, inhibiting their catalytic activity. For example, calcium sulfite can chelate iron ions in cytochrome P450 enzymes, leading to reduced enzyme activity. Additionally, calcium sulfite can induce the formation of reactive oxygen species (ROS), which can damage cellular components and alter gene expression. These molecular interactions highlight the compound’s potential to disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium sulfite can change over time. Initially, calcium sulfite is relatively stable, but it can degrade into calcium sulfate and sulfur dioxide under certain conditions. This degradation can lead to a decrease in its biochemical activity over time. Long-term exposure to calcium sulfite has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function .

Dosage Effects in Animal Models

The effects of calcium sulfite vary with different dosages in animal models. At low doses, calcium sulfite can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, causing cellular damage and apoptosis. Studies have shown that high doses of calcium sulfite can lead to liver and kidney damage in animal models, highlighting the importance of dosage in determining its effects .

Metabolic Pathways

Calcium sulfite is involved in several metabolic pathways. It is primarily metabolized by sulfite oxidase, which converts it to sulfate. This conversion is essential for maintaining sulfite homeostasis in the body. Additionally, calcium sulfite can affect the levels of other metabolites, such as glutathione, by inducing oxidative stress. This stress can lead to the depletion of glutathione, a critical antioxidant, thereby affecting overall cellular redox balance .

Transport and Distribution

Within cells and tissues, calcium sulfite is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, calcium sulfite can interact with intracellular proteins and enzymes, affecting their function. Additionally, calcium sulfite can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

Calcium sulfite’s subcellular localization is influenced by its interactions with cellular components. It can localize to the mitochondria, where it can disrupt mitochondrial function by inhibiting key enzymes involved in energy production. Additionally, calcium sulfite can be found in the cytoplasm, where it can interact with cytosolic proteins and affect cellular signaling pathways. These localization patterns are critical for understanding the compound’s overall impact on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium sulfite can be synthesized by reacting sulfur dioxide with calcium carbonate or calcium hydroxide. The reactions are as follows:

With Calcium Carbonate: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

With Calcium Hydroxide: [ \text{SO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, calcium sulfite is produced on a large scale through flue-gas desulfurization. This process involves treating flue gases containing sulfur dioxide with a slurry of calcium carbonate or calcium hydroxide. The resulting calcium sulfite can be further oxidized to produce gypsum (calcium sulfate), which is used in the construction industry .

Types of Reactions:

-

Oxidation: Calcium sulfite can be oxidized to form calcium sulfate: [ \text{CaSO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

-

Reduction: Calcium sulfite can act as a reducing agent in various chemical reactions, particularly in the presence of strong oxidizing agents.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can convert calcium sulfite to calcium sulfate.

Reducing Agents: Calcium sulfite can reduce certain metal ions in solution, such as iron(III) to iron(II).

Major Products:

Calcium Sulfate: Formed through the oxidation of calcium sulfite.

Sulfur Dioxide: Released when calcium sulfite is decomposed by strong acids.

Vergleich Mit ähnlichen Verbindungen

Calcium Sulfate (CaSO₄): Unlike calcium sulfite, calcium sulfate is more stable and commonly found in nature as gypsum.

Sodium Sulfite (Na₂SO₃): Sodium sulfite is more soluble in water and is used in similar applications, such as water treatment and food preservation.

Uniqueness of Calcium Sulfite: Calcium sulfite’s primary uniqueness lies in its role in flue-gas desulfurization. Its ability to react with sulfur dioxide and form calcium sulfate makes it an essential compound for reducing air pollution from fossil fuel power plants .

Biologische Aktivität

Calcium sulfite (CaSO₃) is an inorganic compound that has garnered attention for its various biological activities, particularly in environmental and health-related applications. This article explores the biological activity of calcium sulfite, focusing on its role in desulfurization processes, its interactions with biological systems, and its potential therapeutic applications.

Overview of Calcium Sulfite

Calcium sulfite is primarily known for its use in flue gas desulfurization, where it acts as a sorbent to remove sulfur dioxide (SO₂) from industrial emissions. The compound is formed during the reaction of calcium hydroxide (Ca(OH)₂) with sulfur dioxide and can further oxidize to form calcium sulfate (gypsum) under specific conditions.

1. Desulfurization and Environmental Impact

Calcium sulfite plays a significant role in environmental chemistry, particularly in the desulfurization of flue gases. The oxidation of calcium sulfite to calcium sulfate not only reduces SO₂ emissions but also has implications for soil health and plant growth.

- Mechanism of Action : The oxidation process can be enhanced by various methods, including plasma discharge techniques that generate ozone (O₃), which significantly increases the oxidation efficiency of calcium sulfite. Studies have shown that under optimal conditions, the oxidation efficiency can exceed 90% within minutes .

| Method | Oxidation Efficiency (%) | Conditions |

|---|---|---|

| Sole Air Oxidation | 52.3 | 60 min duration |

| LSDBD Oxidation | 85.7 | 60 min duration |

| PSDBD Oxidation | 92.4 | 60 min duration |

2. Biological Interactions

Calcium sulfite's interaction with biological systems is complex and can lead to both beneficial and detrimental effects:

- Sulfite Detoxification : In plants, sulfite oxidase is essential for detoxifying sulfites produced during metabolic processes. Studies indicate that impaired sulfite oxidase activity leads to toxic accumulation of sulfites, affecting plant health and growth . This highlights the importance of calcium sulfite in maintaining metabolic homeostasis.

- Microbial Activity : Certain bacteria, such as Rhodococcus sp., can utilize calcium sulfite for biodesulfurization processes, enhancing the removal of sulfur from coal and other materials . This microbial activity can be harnessed for bioremediation efforts.

3. Therapeutic Applications

Emerging research suggests potential therapeutic uses for calcium sulfite:

- As(III) Oxidation : Calcium sulfite has been studied as a source of sulfite ions (), which can enhance the oxidation of arsenic(III) (As(III)) in contaminated water systems when activated by iron . This process not only aids in detoxifying arsenic but also demonstrates the compound's utility in environmental health.

Case Study 1: Sulfite Oxidase Deficiency in Plants

A study on tomato plants revealed that mutants lacking functional sulfite oxidase exhibited significant accumulation of toxic sulfites, leading to reduced biomass and increased leaf damage under stress conditions. In contrast, wild-type plants maintained metabolic balance and exhibited higher survival rates under similar stress .

Case Study 2: Biodesulfurization Efficiency

Research on coal treatment with Rhodococcus sp. showed that pre-treatment with organic solvents followed by exposure to calcium sulfite significantly increased desulfurization rates, achieving over 80% removal efficiency . This highlights the role of calcium sulfite in enhancing microbial activity for environmental applications.

Eigenschaften

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary industrial application of calcium sulfite?

A1: Calcium sulfite is widely used in flue gas desulfurization (FGD) systems to remove sulfur dioxide (SO₂) from flue gases produced by coal-fired power plants. [, , ]

Q2: How does calcium sulfite interact with sulfur dioxide in FGD systems?

A2: In FGD systems, calcium sulfite reacts with SO₂ in a slurry, forming calcium sulfite hemihydrate (CaSO₃•1/2H₂O). This reaction helps scrub SO₂ from the flue gas, reducing sulfur emissions. [, , ]

Q3: What factors influence the dissolution rate of calcium sulfite in FGD systems?

A3: The dissolution rate of calcium sulfite, a crucial factor in SO₂ absorption and limestone utilization, is influenced by pH, temperature, dissolved calcium and sulfite concentrations, and the presence of other ions like magnesium and sulfate. [, ]

Q4: How does the oxidation of calcium sulfite impact its use in building materials?

A5: The oxidation of calcium sulfite to calcium sulfate (gypsum) is a critical factor in its application in building materials. Slow or incomplete oxidation can negatively affect the quality of products like autoclaved bricks, highlighting the importance of controlling the oxidation process. [, ]

Q5: Can calcium sulfite from FGD systems be used directly as a substitute for natural gypsum?

A6: While calcium sulfite can be oxidized to gypsum, the presence of impurities like iron oxides, silica, and various metal salts can hinder its direct use as a substitute for natural gypsum in some applications. Purification techniques, such as froth flotation, are being explored to address this challenge. [, , ]

Q6: What is the role of manganese ions in the oxidation of calcium sulfite?

A7: Manganese ions act as a catalyst, significantly enhancing the oxidation rate of calcium sulfite to calcium sulfate. This catalytic effect is important for efficient gypsum production in FGD systems. [, , ]

Q7: How does the crystal structure of calcium sulfite hemihydrate impact its properties?

A8: Calcium sulfite hemihydrate typically forms platelet-shaped crystals. Understanding the crystal growth and agglomeration of these platelets is crucial, as it affects the settling and dewatering properties of the sludge produced in FGD systems. [, ]

Q8: Can the crystal morphology of calcium sulfite be modified?

A9: Yes, the addition of organic acids, particularly carboxylic acids, can modify the crystal habit of calcium sulfite, leading to the formation of larger, thicker, and more easily dewatered crystals. []

Q9: What are the environmental concerns related to the disposal of calcium sulfite?

A10: Improper disposal of calcium sulfite, particularly from FGD systems, can lead to environmental problems. The release of SO₂ due to the decomposition of calcium sulfite in acidic soil conditions is a significant concern. [, ]

Q10: What is the impact of soil pH on the oxidation of calcium sulfite?

A11: The oxidation rate of calcium sulfite increases significantly with decreasing soil pH. This highlights the importance of carefully considering the application rate and soil pH when using calcium sulfite-containing materials as soil amendments. []

Q11: How does the thermal stability of calcium sulfite impact its utilization?

A12: The thermal stability of calcium sulfite is a crucial factor in its utilization, particularly in building materials. Research shows that calcium sulfite loses crystal water below 450°C and fully converts to calcium sulfate at higher temperatures in the presence of oxygen. Understanding these thermal transformations is essential for optimizing its use in various applications. []

Q12: What are the challenges associated with accurately determining calcium sulfite content in high-alkaline FGD ash?

A14: The high alkalinity of FGD ash can interfere with the iodometric determination of calcium sulfite. Pre-treatment with iodine followed by acidification with phosphoric acid within a specific pH range is crucial for accurate analysis. []

Q13: What is the role of calcium sulfite in the sugar industry?

A15: Calcium sulfite is utilized in the sugar industry for juice clarification. It adsorbs colloidal substances, amino acids, and phenolic pigments, enhancing the purity of the sugar syrup. [, ]

Q14: How does the adsorption of non-sugar substances on calcium sulfite correlate with its zeta potential?

A16: Research suggests a positive correlation between the adsorption capacity of calcium sulfite for non-sugar substances and its zeta potential. As the adsorption of these substances increases, the zeta potential also rises, indicating changes in the surface charge of calcium sulfite. []

Q15: Has calcium sulfite been explored for acid rock drainage (ARD) inhibition?

A17: Yes, calcium sulfite has shown potential for inhibiting ARD, a significant environmental issue in mining. Its ability to act as a redox buffer and oxygen scavenger contributes to its effectiveness in mitigating ARD. []

Q16: What research infrastructure and resources are important for studying calcium sulfite?

A18: Research on calcium sulfite requires a combination of experimental and computational tools. Techniques like X-ray diffraction, infrared spectroscopy, and thermal analysis are essential for characterizing its structural and thermal properties. Computational modeling can further enhance the understanding of its reactivity, dissolution kinetics, and interactions with other substances. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.